Benzyl 4-(iodomethyl)piperidine-1-carboxylate
Description
Benzyl 4-(iodomethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and an iodomethyl substituent at the 4-position of the piperidine ring. The iodomethyl group introduces unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in cross-coupling reactions or as a precursor for radiopharmaceuticals.
Properties
IUPAC Name |
benzyl 4-(iodomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFFKJGPLDVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CI)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562910 | |
| Record name | Benzyl 4-(iodomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149897-41-6 | |
| Record name | Benzyl 4-(iodomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation-Protection Approach
This two-step method involves introducing the iodomethyl group to a piperidine precursor followed by benzyl esterification. A common starting material is 4-hydroxymethylpiperidine, which undergoes iodination to form 4-iodomethylpiperidine. The subsequent reaction with benzyl chloroformate (CbzCl) in the presence of a base, such as sodium bicarbonate, yields the target compound.
Reaction Conditions :
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Iodination : 4-Hydroxymethylpiperidine is treated with hydroiodic acid (HI) or iodine with triphenylphosphine (PPh₃) in anhydrous dichloromethane at 0–25°C for 12–24 hours.
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Protection : The iodinated intermediate reacts with benzyl chloroformate in tetrahydrofuran (THF) or ethyl acetate at room temperature, catalyzed by sodium carbonate.
Substitution from Halomethyl Precursors
A more efficient route utilizes 4-chloromethylpiperidine as the starting material. The chlorine atom is replaced via a Finkelstein reaction with sodium iodide (NaI) in acetone or dimethylformamide (DMF) at 60–80°C. The resulting 4-iodomethylpiperidine is then protected with benzyl chloroformate under standard conditions.
Key Advantages :
Direct Iodination of Pre-Protected Piperidine
In this method, 4-hydroxymethylpiperidine-1-carboxylate benzyl ester is iodinated directly. The hydroxyl group is first converted to a tosylate using tosyl chloride (TsCl) in pyridine, followed by displacement with NaI in acetone.
Optimization :
-
Tosylation at 0°C minimizes side reactions.
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NaI concentration >3 equivalents ensures complete substitution.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Catalytic Enhancements
The addition of catalytic potassium iodide (KI) in Finkelstein reactions accelerates iodine exchange by stabilizing the transition state. For benzylation, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increase interfacial reactivity.
Industrial Production Considerations
Scalability Challenges
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Iodine Handling : Large-scale reactions require specialized equipment due to iodine’s volatility and toxicity. Continuous flow reactors mitigate this by minimizing exposure.
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Purification : Distillation under reduced pressure (0.25 mmHg) effectively isolates the target compound from byproducts like benzyl alcohol.
Cost-Efficiency Metrics
| Parameter | Alkylation-Protection | Substitution Route | Direct Iodination |
|---|---|---|---|
| Raw Material Cost ($/kg) | 320 | 280 | 350 |
| Process Time (hours) | 18 | 12 | 20 |
| Overall Yield (%) | 82 | 90 | 85 |
Data synthesized from patents.
Comparative Analysis of Methods
Efficiency
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(iodomethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
Benzyl 4-(iodomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, highlighting differences in substituents, synthesis, and applications:
Key Observations:
Substituent Effects on Reactivity :
- Iodomethyl vs. Halogenated/Pyridinyl Groups : The iodomethyl group (in the target compound) is larger and more polarizable than chlorine or fluorine substituents (e.g., ), which may slow reaction kinetics in cross-coupling but enhance leaving-group ability in nucleophilic substitutions .
- Hydroxymethyl vs. Iodomethyl : Hydroxymethyl derivatives (e.g., ) are typically more polar and prone to oxidation, whereas iodomethyl groups offer better stability for storage but require light-sensitive handling .
Synthetic Yields :
- Pyridinylmethyl derivatives () show moderate yields (61–63%), while indole-based analogs () achieve higher yields (71–81%), likely due to the stability of indole intermediates during coupling .
Physicochemical Differences:
- Molecular Weight and Polarity : The iodomethyl group increases molecular weight compared to smaller substituents (e.g., fluorine in reduces weight to 237.27 g/mol). This impacts solubility and chromatographic behavior .
- Physical State : Iodine’s bulkiness may favor crystalline solid states, whereas methoxy or ethoxy groups (e.g., ) often result in oils or liquids .
Biological Activity
Benzyl 4-(iodomethyl)piperidine-1-carboxylate (BCIP) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and structure-activity relationships, along with relevant research findings.
Chemical Structure and Properties
BCIP has the molecular formula C₁₄H₁₈INO₂ and a molecular weight of approximately 359.2 g/mol. Its structure features a piperidine ring substituted with an iodomethyl group and a benzyl ester group, which contributes to its unique reactivity profile.
Structural Comparison with Related Compounds
The following table summarizes some structurally related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C₁₃H₁₆ClNO₄S | Contains a chlorosulfonyl group instead of iodomethyl. |
| Benzyl 4-(bromomethyl)piperidine-1-carboxylate | C₁₄H₁₈BrNO₂ | Bromomethyl substitution offers different reactivity. |
| Benzyl 4-(methyl)piperidine-1-carboxylate | C₁₄H₁₉NO₂ | Lacks halogen but retains piperidine structure. |
Research indicates that BCIP may act as a biochemical probe for studying biological systems, although specific mechanisms remain largely unexplored due to limited studies. The iodomethyl group in BCIP likely serves as an electrophile, enabling interactions with nucleophilic sites in proteins and other biomolecules, potentially modulating various biochemical pathways.
Potential Applications
- Medicinal Chemistry : BCIP's electrophilic properties suggest potential applications in drug design, particularly as a scaffold for developing new therapeutic agents targeting specific proteins or pathways.
- Biochemical Probes : Its ability to modify protein functions positions BCIP as a candidate for further exploration in the development of biochemical probes.
Case Studies and Research Findings
While direct studies on BCIP are sparse, related research provides insights into its potential applications:
- Electrophilic Interactions : Similar compounds have demonstrated the ability to engage with biomolecules, influencing enzyme activities and cellular functions. For instance, studies on piperidine derivatives have shown significant interactions with acetylcholinesterase (AChE), leading to inhibitory effects that could be leveraged in neuropharmacology .
- Antiproliferative Activity : Compounds structurally similar to BCIP have been investigated for their antiproliferative properties against cancer cell lines. For example, derivatives of piperidine carboxamides have shown promise as tubulin inhibitors, suggesting that modifications around the piperidine scaffold can yield potent anticancer agents .
Q & A
Q. What are the optimal synthetic routes for Benzyl 4-(iodomethyl)piperidine-1-carboxylate?
Methodological Answer: The synthesis of piperidine carboxylate derivatives often follows reductive amination or nucleophilic substitution. For iodomethyl analogs:
- Step 1: Start with benzyl 4-oxopiperidine-1-carboxylate (CAS 19099-93-5) as a precursor .
- Step 2: Introduce the iodomethyl group via Mitsunobu reaction (using iodine and triphenylphosphine) or alkylation (e.g., iodomethane under basic conditions). Adjust reaction time and temperature to minimize side products.
- Key Data: Similar compounds (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) achieved 36–94% yields using column chromatography (EtOAc/MeOH with 0.25% Et₃N) .
Q. How to purify this compound effectively?
Methodological Answer:
- Column Chromatography: Use silica gel with gradients of EtOAc/hexane + 0.25% Et₃N to reduce polarity-driven tailing .
- Recrystallization: Test solvents like dichloromethane/hexane mixtures for optimal crystal formation.
- Validation: Monitor purity via ¹H NMR (δ 1.7–2.8 ppm for piperidine protons) and HRMS (expected [M+H]+ ≈ 375.08) .
Q. What are the stability considerations for this compound during storage?
Methodological Answer:
- Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent iodine loss or oxidation .
- Decomposition Tests: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS. Piperidine derivatives with labile substituents (e.g., iodomethyl) may degrade >5% under light exposure .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key peaks include δ 5.1–5.2 ppm (benzyl CH₂), δ 3.5–4.0 ppm (piperidine N-CH₂-I), and δ 1.2–2.8 ppm (piperidine backbone) .
- HRMS: Confirm molecular ion ([M+H]+ ≈ 375.08) and isotopic pattern (iodine has a distinct 1:1 M/M+2 ratio) .
- X-ray Crystallography: Resolve stereochemistry if chiral centers are present .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for iodomethyl-piperidine derivatives?
Methodological Answer:
- Variable Substituents: Synthesize analogs with halogens (Br, Cl), alkyl chains, or aryl groups at the 4-position.
- Biological Assays: Test cytotoxicity (MTT assay) and receptor binding (e.g., σ-receptors) to correlate substituent effects with activity. Piperidine derivatives with bulkier groups show enhanced lipophilicity (logP >3.5) and altered membrane permeability .
- Data Analysis: Use multivariate regression to link structural descriptors (e.g., Hammett σ, molar refractivity) to bioactivity .
Q. How to resolve contradictions in reported toxicity data for similar piperidine derivatives?
Methodological Answer:
- Case Study: While some SDS report "no known hazards" , others warn of skin/eye irritation .
- Experimental Validation: Perform in vitro assays (e.g., Draize test for eye irritation) and compare with computational predictions (e.g., QSAR models).
- Mitigation: Use PPE (nitrile gloves, goggles) and fume hoods even if toxicity is unconfirmed .
Q. What mechanistic insights can NMR provide for reactions involving this compound?
Methodological Answer:
Q. How to evaluate the environmental impact of iodomethyl-piperidine derivatives?
Methodological Answer:
Q. How to troubleshoot low yields in cross-coupling reactions with this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
